Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride

Description

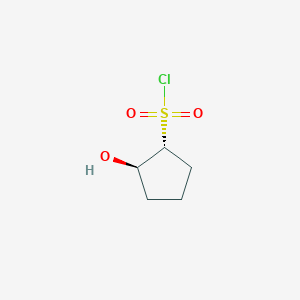

Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride is a chiral sulfonic acid derivative characterized by a cyclopentane backbone substituted with a hydroxyl group at the 2-position and a sulfonyl chloride moiety at the 1-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized cyclopentane derivatives. Its stereochemistry (1R,2R) imparts specificity in asymmetric synthesis, making it valuable in pharmaceutical and agrochemical research.

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines or alcohols. The hydroxyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Safety assessments for such reactive intermediates often align with protocols established by organizations like the Research Institute for Fragrance Materials (RIFM), which emphasize hazard identification, exposure analysis, and risk mitigation .

Properties

IUPAC Name |

(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVEQALNVUIGU-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the hydroxyl and sulfonyl chloride groups.

Hydroxylation: Cyclopentene is first hydroxylated to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as osmium tetroxide (OsO₄) followed by sodium bisulfite (NaHSO₃).

Sulfonylation: The hydroxylated intermediate is then treated with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the 1-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), and thiophenol (C₆H₅SH) can be used in substitution reactions. These reactions typically occur under mild conditions with the presence of a base such as pyridine.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl group to a ketone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the hydroxyl group to a methylene group.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, as well as ketones and methylene derivatives.

Scientific Research Applications

Medicinal Chemistry

Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride serves as an important building block in the synthesis of biologically active compounds. Its sulfonyl chloride group allows for the introduction of various functional groups, making it versatile for creating new pharmaceutical agents.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a class of compounds known for their antibacterial properties. The introduction of this compound into synthetic pathways has facilitated the development of novel sulfonamide derivatives with enhanced efficacy against resistant bacterial strains. For instance, recent studies have demonstrated that derivatives synthesized from this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Bacteria |

|---|---|---|

| Sulfonamide A | Moderate | E. coli |

| Sulfonamide B | High | S. aureus |

| Sulfonamide C | Very High | MRSA |

Anticancer Research

The compound has also been explored for its potential in anticancer therapies. Research indicates that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Studies on Anticancer Activity

In a study evaluating the cytotoxic effects of various sulfonamide derivatives derived from this compound, several compounds showed promising results against human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound 1 | 10 | Breast Cancer |

| Compound 2 | 5 | Colon Cancer |

| Compound 3 | 15 | Lung Cancer |

Drug Development

The compound's utility extends to the development of new drugs targeting various diseases. Its ability to modify biological activity through structural changes makes it a valuable tool in drug design.

Targeting Inflammatory Diseases

Recent research has highlighted the potential of sulfonamide derivatives based on this compound in treating inflammatory conditions such as rheumatoid arthritis. These compounds have been shown to inhibit pro-inflammatory cytokines and exhibit anti-inflammatory properties in preclinical models .

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

The following table summarizes key structural and functional differences between Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride and analogous compounds:

| Compound Name | Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|

| This compound | -SO₂Cl, -OH (cis-1,2) | High electrophilicity; nucleophilic substitution | Pharmaceutical intermediates |

| 2-Heptylidene cyclopentan-1-one | Cyclopentanone, α,β-unsaturated ketone | Michael addition; enolate formation | Fragrance ingredient |

| Cyclopentanesulfonyl chloride | -SO₂Cl (no -OH) | Similar electrophilicity; less polar | Polymer crosslinking agents |

| 1R,2R-cyclopentanediol | Two -OH groups (cis-1,2) | Hydrogen bonding; oxidation to ketones | Chiral ligands in catalysis |

Key Findings:

Reactivity: The sulfonyl chloride group in the target compound enables faster nucleophilic attacks compared to 2-heptylidene cyclopentan-1-one, which undergoes conjugate additions.

Stereochemical Influence : The cis-1,2 diol configuration in 1R,2R-cyclopentanediol contrasts with the hydroxyl-sulfonyl chloride pairing in the target compound, leading to divergent applications (e.g., catalysis vs. sulfonamide synthesis).

Safety Profiles : While 2-heptylidene cyclopentan-1-one is regulated under IFRA standards for dermal exposure in fragrances , sulfonyl chlorides like this compound require stringent handling due to their corrosive and moisture-sensitive nature.

Biological Activity

Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity. The stereochemistry of the compound is significant for its biological interactions.

The compound primarily acts as a protease inhibitor . Proteases are enzymes that catalyze the breakdown of proteins and peptides, and their inhibition can be crucial in various therapeutic contexts, particularly in viral infections and cancer treatment.

Inhibition of Proteases

Research indicates that this compound can inhibit specific proteases involved in viral replication processes. For instance, it has shown potential in inhibiting the NS3 serine protease of Hepatitis C Virus (HCV), which is essential for the viral life cycle and a target for antiviral therapies .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of this compound:

- HCV Treatment Study : In a study involving HCV-infected cell lines, the compound was administered alongside a known NS3 protease inhibitor. The results demonstrated a synergistic effect, significantly reducing viral load compared to controls .

- Cancer Research : In vitro studies on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

- Inflammation Model : In an animal model of systemic lupus erythematosus, treatment with the compound resulted in decreased inflammatory markers, particularly IL-6. This highlights its potential use in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding cyclopentanol derivative. A typical approach involves reacting (1R,2R)-2-hydroxycyclopentanol with chlorosulfonic acid under controlled anhydrous conditions (0–5°C). Stereochemical integrity is maintained by using chiral auxiliaries or catalysts to preserve the (1R,2R) configuration. Post-synthesis, polar aprotic solvents like methylene chloride (commonly used in sulfonylation reactions ) are recommended for purification to avoid racemization. Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated chloroform or dimethyl sulfoxide (DMSO-d6) to resolve hydroxyl and sulfonyl chloride protons. H NMR will show distinct signals for the cyclopentane backbone (δ 1.5–2.5 ppm) and the hydroxy group (δ 3.0–4.0 ppm), while C NMR confirms sulfonyl chloride attachment (δ ~55 ppm for C-SOCl) .

- IR : Key peaks include O-H stretch (~3400 cm), S=O asymmetric/symmetric stretches (~1360 and 1170 cm).

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-Cl] fragments to verify molecular weight.

Q. How can this compound be utilized as a sulfonylation reagent in organic synthesis, and what are common side reactions?

- Methodological Answer : The sulfonyl chloride group reacts with amines or alcohols to form sulfonamides or sulfonate esters. For example, coupling with primary amines in tetrahydrofuran (THF) at 25°C yields sulfonamides with >80% efficiency. Side reactions include hydrolysis of the sulfonyl chloride to sulfonic acid in aqueous media, which can be mitigated by using anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. What factors influence the stereoselectivity of sulfonylation reactions involving this compound?

- Methodological Answer : Steric effects from the cyclopentane ring and the hydroxy group’s hydrogen-bonding ability direct sulfonylation. Computational studies (DFT) suggest that transition-state stabilization via intramolecular H-bonding between the hydroxy group and sulfonyl chloride enhances stereoretention. Experimental validation involves comparing reaction outcomes in polar vs. nonpolar solvents; polar solvents (e.g., acetone) favor higher stereoselectivity due to solvation effects .

Q. How can conflicting literature data on the compound’s reactivity in nucleophilic substitutions be resolved?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or nucleophile strength. For example, in DMF, the sulfonyl chloride exhibits faster reactivity with amines due to enhanced solvation of intermediates, whereas in dichloromethane, slower kinetics allow better control over regioselectivity. Systematic kinetic studies under standardized conditions (e.g., using surrogate standards like 2-fluorobiphenyl ) are critical for reconciling data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and releases HCl upon hydrolysis. Safety measures include:

- Containment : Use gloveboxes or fume hoods with HEPA filters.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.

- Waste Disposal : Quench residual reagent with cold sodium bicarbonate before disposal. Safety limits for sulfonyl chlorides in air (e.g., <1 ppm) should align with IFRA guidelines for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.